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Compound of Interest

Compound Name: 2-Hydroxy-4-methylnicotinic acid

Cat. No.: B1589960

An In-Depth Guide to the Analytical Characterization of 2-Hydroxy-4-methylnicotinic Acid

Authored by: A Senior Application Scientist
Introduction

2-Hydroxy-4-methylnicotinic acid (CAS: 38076-81-2), a pyridine derivative with the molecular
formula C7H7NOs, is a pivotal building block in medicinal chemistry and pharmaceutical
development.[1][2] Its structure, featuring a hydroxyl group, a carboxylic acid, and a methyl
group on a pyridine ring, makes it a versatile intermediate for synthesizing a range of
therapeutic agents, including novel non-steroidal anti-inflammatory drugs (NSAIDs) and
targeted kinase inhibitors.[1] Given its role in drug discovery and development, rigorous
analytical characterization is imperative to ensure its identity, purity, and stability.

This comprehensive guide provides a suite of detailed application notes and protocols for the
definitive characterization of 2-Hydroxy-4-methylnicotinic acid. The methodologies are
designed for researchers, analytical scientists, and quality control professionals, emphasizing
not just the procedural steps but the scientific rationale underpinning each technique.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development.
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Property Value Source

4-methyl-2-oxo-1H-pyridine-3-
IUPAC Name ] ] [2]
carboxylic acid

CAS Number 38076-81-2 [1]
Molecular Formula C7H7NOs3 [2]
Molecular Weight 153.14 g/mol [2]
Exact Mass 153.042593085 Da [2]

I. Chromatographic Methods for Purity and
Quantification

Chromatography is the cornerstone for assessing the purity of 2-Hydroxy-4-methylnicotinic
acid and quantifying it in various matrices. We present two primary liquid chromatography (LC)
approaches: a robust HPLC-UV method for routine purity analysis and a highly sensitive LC-
MS/MS method for trace-level quantification.

A. High-Performance Liquid Chromatography with UV
Detection (HPLC-UV)

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for separating polar to
moderately non-polar compounds. 2-Hydroxy-4-methylnicotinic acid, with its carboxylic acid
and hydroxyl groups, is an ionizable, polar molecule. By using an acidic mobile phase, we
suppress the ionization of the carboxylic acid group, which promotes better retention and
improved peak shape on a C18 stationary phase. UV detection is suitable due to the presence
of the chromophoric pyridine ring.

Experimental Protocol: Purity Assessment by RP-HPLC

 Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler,
column oven, and a UV-Vis or Photodiode Array (PDA) detector.

e Sample Preparation:
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o Accurately weigh 10 mg of 2-Hydroxy-4-methylnicotinic acid.

o Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock
solution.

o Further dilute with the same solvent to a working concentration of approximately 0.1
mg/mL.

o Filter the final solution through a 0.45 um syringe filter before injection.

o Chromatographic Conditions:

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b1589960?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Parameter Condition Rationale
Provides excellent retention
Column C18, 4.6 x 150 mm, 5 um and separation for a wide

range of small molecules.

Mobile Phase A

0.1% Trifluoroacetic Acid (TFA)

in Water

The acidic modifier suppresses
analyte ionization, leading to

sharper peaks.[3]

Mobile Phase B

Acetonitrile

A common organic modifier
providing good elution

strength.

Gradient Elution

0-15 min: 10% to 70% B; 15-
20 min: 70% B; 20-25 min:
return to 10% B

A gradient is used to ensure
elution of any potential non-
polar impurities and to clean

the column effectively.

A standard flow rate for a 4.6

Flow Rate 1.0 mL/min mm ID column, balancing
analysis time and pressure.[3]
Maintains consistent retention

Column Temperature 30°C times and improves peak

symmetry.

Detection Wavelength

210 nm and 275 nm

Selected based on the UV
absorbance maxima of

nicotinic acid derivatives.[3]

Injection Volume

10 pL

A typical volume to balance

sensitivity and peak shape.

Workflow Diagram: HPLC-UV Purity Analysis
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Caption: Workflow for HPLC-UV purity assessment.
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B. Liguid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)

Principle: For high sensitivity and selectivity, especially in complex biological matrices, LC-
MS/MS is unparalleled. Electrospray ionization (ESI) is ideal for polar, ionizable molecules like
2-Hydroxy-4-methylnicotinic acid.[4] By operating in positive ion mode, the pyridine nitrogen
is readily protonated. Tandem mass spectrometry, using Selected Reaction Monitoring (SRM),
provides exceptional specificity by monitoring a unique precursor-to-product ion transition.[4]

Experimental Protocol: Quantification by LC-MS/MS

e Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass
spectrometer with an ESI source.

e Sample Preparation (e.g., from plasma):

o

To 100 pL of plasma, add 200 pL of acetonitrile containing an appropriate internal standard
(e.g., a stable isotope-labeled version of the analyte or a structural analog like 6-
chloronicotinamide).[4]

[¢]

Vortex for 1 minute to precipitate proteins.

o

Centrifuge at 14,000 rpm for 10 minutes.

(¢]

Transfer the supernatant to a clean vial for analysis.

e LC-MS/MS Conditions:
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Parameter Condition Rationale

Smaller dimensions are

suitable for faster analysis and

Column C18, 2.1 x 50 mm, 1.8 um _
reduced solvent consumption
with MS compatibility.

Formic acid is a volatile buffer,
) ) o ideal for MS as it aids
Mobile Phase A 0.1% Formic Acid in Water

ionization and evaporates

readily in the source.

0.1% Formic Acid in
Mobile Phase B

Acetonitrile
) Appropriate for a 2.1 mm ID
Flow Rate 0.4 mL/min
column.
) Isocratic or a fast gradient Optimized for rapid elution and
Gradient ] ) )
(e.g., 5-95% B in 3 min) high throughput.
o - Promotes protonation of the
lonization Mode ESI Positive ) o i
basic pyridine nitrogen.
Precursor lon (Q1) m/z 154.1 [M+H]* The protonated molecular ion.
A characteristic fragment ion
] ) ) resulting from collision-induced
Product lon (Q3) To be determined by infusion ) o
dissociation (CID) of the
precursor.
The voltage applied to induce
Collision Energy To be optimized fragmentation, tuned for

maximum product ion signal.

Workflow Diagram: LC-MS/MS Quantitative Analysis
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Caption: Workflow for LC-MS/MS quantitative analysis.
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Il. Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of 2-Hydroxy-4-
methylnicotinic acid.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen
framework of a molecule. *H NMR identifies the number and environment of protons, while 13C
NMR does the same for carbon atoms. For 2-Hydroxy-4-methylnicotinic acid, specific
signals for the methyl group and aromatic protons are expected.[1][5]

Experimental Protocol: *H and 3C NMR

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds or D20). DMSO-ds is often preferred as it can solubilize the
compound and allows for the observation of exchangeable protons (from -OH and -COOH).

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.

o Data Acquisition: Acquire standard 'H, 13C, and optionally 2D spectra like COSY and HSQC
for full assignment.

» Expected Spectral Features:
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Expected Chemical

Nucleus . Multiplicity Assignment
Shift (6, ppm)
1H NMR ~2.3 Singlet -CHs at C4
_ Protons on the
~6.5-8.0 Multiplet/Doublets o
pyridine ring
Broad Singlet Exchangeable -OH proton
Broad Singlet Exchangeable -COOH proton
13C NMR ~20 Quartet -CHs
) ) Carbons of the
~110 - 165 Multiple Signals L
pyridine ring
~170 Singlet -COOH

Note: Exact chemical shifts are solvent-dependent and should be confirmed by analysis.

B. High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS measures the mass-to-charge ratio of an ion with extremely high accuracy,
allowing for the determination of its elemental formula. This is a definitive method for confirming
the identity of a compound.[1]

Experimental Protocol: HRMS Analysis

o Sample Preparation: Prepare a dilute solution (~10 pg/mL) of the compound in a suitable
solvent like methanol or acetonitrile/water.

 Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight
(TOF) or Orbitrap analyzer.

o Data Acquisition: Infuse the sample directly or via LC into the ESI source. Acquire the full
scan spectrum in positive ion mode.

o Data Analysis:
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o Observe the [M+H]* ion.
o Calculated exact mass for C7HsNOs™*: 154.0499

o The measured mass should be within a narrow tolerance (typically < 5 ppm) of the
calculated mass.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by
measuring the absorption of infrared radiation at specific frequencies corresponding to bond
vibrations.[6]

Experimental Protocol: FTIR Analysis

o Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid
samples, or prepare a KBr pellet.

e Instrumentation: An FTIR spectrometer.
o Data Acquisition: Collect the spectrum over the range of 4000-400 cm™1,

o Expected Characteristic Peaks:

Wavenumber (cm~—?) Vibration Type Functional Group
2500-3300 (broad) O-H Stretch Carboxylic Acid
~1700 C=0 Stretch Carboxylic Acid
~1600, ~1480 C=C and C=N Stretch Pyridine Ring
~3400 (broad) O-H Stretch Hydroxyl Group

lll. Thermal Analysis
Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a
function of temperature. It is used to determine the melting point, purity, and thermal stability of
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a crystalline solid.[5]
Experimental Protocol: DSC Analysis
e Instrumentation: A DSC instrument.

o Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan
and seal it.

o Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen
atmosphere.[5]

o Data Analysis: The melting point is determined from the onset or peak of the endothermic
event on the resulting thermogram. A sharp melting peak is indicative of high purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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